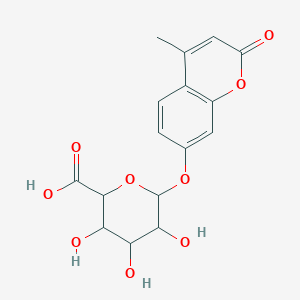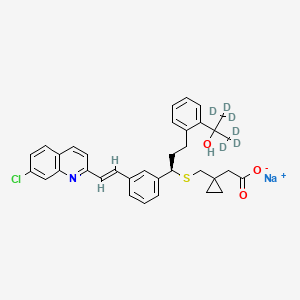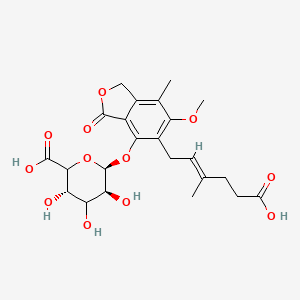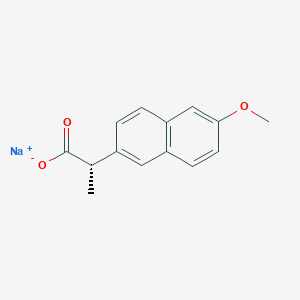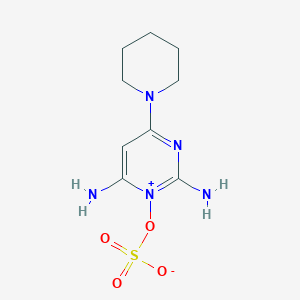
Minoxidil sulfate salt
Vue d'ensemble
Description
Minoxidil sulfate salt is a useful research compound. Its molecular formula is C9H15N5O4S and its molecular weight is 289.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Minoxidil sulfate salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Minoxidil sulfate salt including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activation and Sulfation of Minoxidil : Minoxidil is metabolized by sulfation to the active compound, minoxidil sulfate, which is necessary for its pharmacological effects. This process involves various sulfotransferases in the body. The active form, minoxidil sulfate, is more potent in stimulating hair follicle growth than minoxidil itself, indicating the importance of the sulfation process (Anderson, R. J. et al., 1998).
Hair Growth Stimulation : Minoxidil sulfate is primarily known for its role in stimulating hair growth, particularly in treating conditions like androgenetic alopecia. The conversion of minoxidil to its active form, minoxidil sulfate, by sulfotransferases in the scalp is crucial for this effect. Studies have shown that individuals with higher sulfotransferase activity may respond better to minoxidil treatment (Gupta, A. et al., 2021).
Vasodilation : Minoxidil sulfate also functions as a vasodilator, which was its initial medical use. It was first used as an antihypertensive agent due to its ability to relax vascular smooth muscle. This vasodilatory effect might also contribute to its ability to promote hair growth by increasing blood flow to hair follicles (Buhl, A. et al., 1990).
Ischemic Necrosis Prevention : Research indicates that minoxidil sulfate can be effective in preventing necrosis in ischemic flaps, showcasing its potential in improving outcomes in reconstructive surgery and wound healing. This may be attributed to its vasodilatory properties and the ability to enhance blood flow to compromised tissues (Bittencourt, R. de C. et al., 2005).
Genetic Variability in Response : The response to minoxidil can vary based on genetic differences in the sulfotransferase enzyme SULT1A1, which is responsible for converting minoxidil into its active sulfate form. Understanding these genetic differences can help predict individual responses to minoxidil treatment, potentially leading to more personalized treatment plans for conditions like female pattern hair loss (Ramos, P. et al., 2020).
Propriétés
IUPAC Name |
(2,6-diamino-4-piperidin-1-ylpyrimidin-1-ium-1-yl) sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O4S/c10-7-6-8(13-4-2-1-3-5-13)12-9(11)14(7)18-19(15,16)17/h6H,1-5H2,(H4,10,11,12,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOLOEUAGSPDLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=[N+](C(=C2)N)OS(=O)(=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Minoxidil sulfate salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



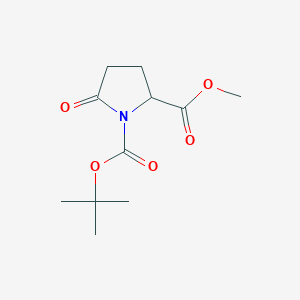


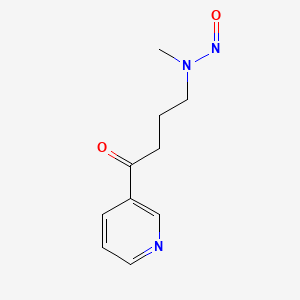




![7-[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B7796252.png)
